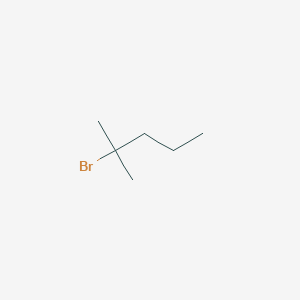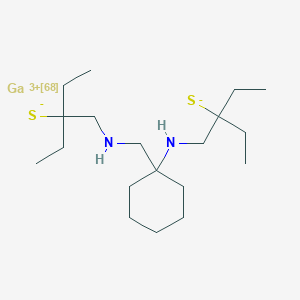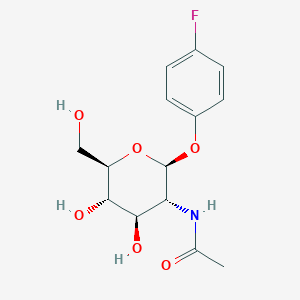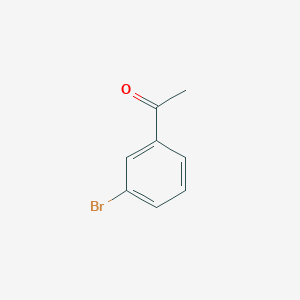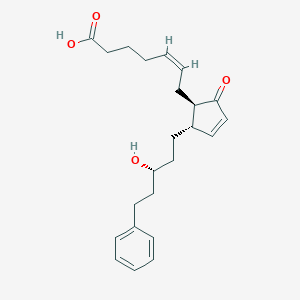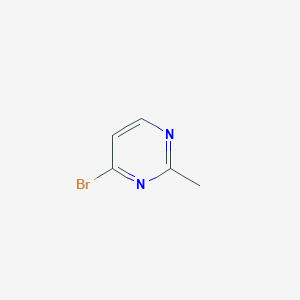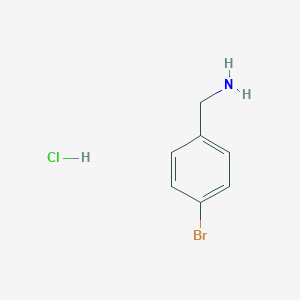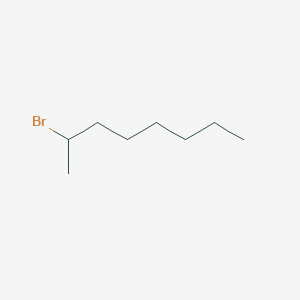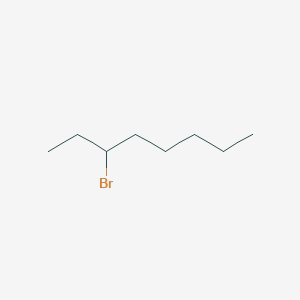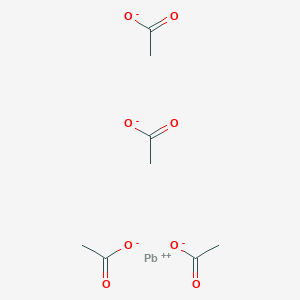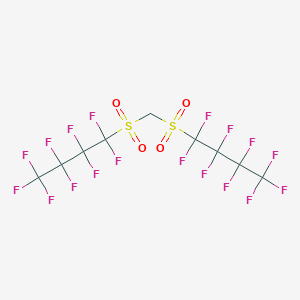
Bis(nonafluorobutylsulfonyl)methane
Übersicht
Beschreibung
The provided papers do not directly discuss Bis(nonafluorobutylsulfonyl)methane; however, they do provide insights into related compounds and methodologies that could be relevant to the synthesis, structure, and reactivity of similar sulfonyl methane derivatives. For instance, the synthesis of bis(indolyl)methanes through electrophilic substitution reactions suggests a potential pathway for synthesizing bis(nonafluorobutylsulfonyl)methane . Additionally, the study of intramolecular hydrogen bonds in Bis(trifluoromethylsulfonylamino)methane provides valuable information on the molecular structure that could be extrapolated to Bis(nonafluorobutylsulfonyl)methane .
Synthesis Analysis
The synthesis of bis(indolyl)methanes using aminosulfonic acid under ultrasound irradiation indicates a method that could potentially be adapted for the synthesis of Bis(nonafluorobutylsulfonyl)methane . The use of heterogeneous catalysts such as silica supported sodium hydrogen sulfate and amberlyst-15 for synthesizing bis- and tris(indolyl)methanes also presents a possible synthetic route .
Molecular Structure Analysis
The structure of Bis(trifluoromethylsulfonylamino)methane, which contains intramolecular hydrogen bonds, provides a comparative framework for understanding the molecular structure of Bis(nonafluorobutylsulfonyl)methane . The X-ray crystal structures of bis(N-aryl-iminophosphoranyl)methanes further contribute to the understanding of how substituents on methane can influence molecular geometry and stability .
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of Bis(nonafluorobutylsulfonyl)methane, they do discuss the reactivity of related compounds. For example, the synthesis and reactivity of bis(N-aryl-iminophosphoranyl)methanes provide insights into the types of reactions that methane derivatives can undergo .
Physical and Chemical Properties Analysis
The synthesis and characterization of bis[di-n-alkyl(fluoro)stannyl]methanes, which are related to sulfonyl methane derivatives, offer information on the physical and chemical properties such as fluoride ion binding and the structure in solution and solid state . This could be relevant when considering the properties of Bis(nonafluorobutylsulfonyl)methane.
Wissenschaftliche Forschungsanwendungen
Chromogenic Sensing Molecule : Oxidized bis(indolyl)methane, a chromophore with an acidic H-bond donor and a basic H-bond acceptor, functions as a selective colorimetric sensor for fluoride ions in aprotic solvent or for hydrogen sulfate and weak acidic species in a water-containing medium. The deprotonation/protonation of this molecule is responsible for the dramatic color change (Xiaoming He et al., 2006).
Synthesis of Bioactive Compounds : Bis(indolyl)methane is a key building block in numerous bioactive compounds, showing efficacy as anti-cancer, antioxidant, anti-bacterial, anti-inflammatory, and anti-proliferative agents. Recent advancements in synthesizing various derivatives of bis/tris(indolyl)methane under diverse reaction conditions have been significant (Ashutosh Kumar Singh et al., 2020).
Isolation and Synthesis of BIM Alkaloids : Bis(indolyl)methane (BIM) alkaloids, predominantly found in marine organisms, exhibit a range of biological properties like antibacterial, antiviral, antioxidant, and neurotoxic activities. This review discusses the isolation, biological properties, and synthesis of selected bis(indolyl)methane analogues (P. Praveen et al., 2015).
Organic Synthetic Reagent : Bis(iodozincio)methane, obtained from diiodomethane and zinc, has shown high potential as an organic synthetic reagent, especially in the reaction with carbonyl compounds to give methylenated products (S. Matsubara et al., 2001).
Antibacterial and Anti-inflammatory Activity : Bis(indolyl)methanes synthesized via a one-pot green reaction demonstrated significant antibacterial and anti-inflammatory activities, with some compounds exhibiting higher efficacy than standard drugs in in-vitro tests (Santhisudha Sarva et al., 2016).
Versatility of Amberlyst 15 in Synthesis : Amberlyst 15 ion-exchange resin has been utilized to obtain bis(heterocyclyl)methanes, which are key intermediates for various chemical, biochemical, and material science targets. This method promises cost-effectiveness and efficiency (Kamaljit Singh et al., 2011).
DFT Calculation on Novel Derivatives : A study focusing on the structural investigation and DFT calculation of novel Bis (indolyl) methane derivatives reveals insights into their optimized geometry, total energy, potential energy surface, and antibacterial properties (M. Zarandi et al., 2016).
Gas Separation by Silica Membranes : Bis(triethoxysilyl) methane-derived silica membranes have been used for the separation of propylene/propane binary mixtures. These membranes showed significant potential in gas separation with varying permeance and permeance ratios at different temperatures (M. Kanezashi et al., 2012).
Carbon-Carbon Bond Formation : A mild process for the synthesis of bis(pyrrolo[2,3-d]pyrimidinyl)methanes via carbon-carbon bond formation using iodine as a catalyst in an aqueous medium has been developed, providing high yields through simple filtration (Meenakshi Sharma et al., 2014).
Anticancer Activity Against Cervical Cancer : Bis(indolyl)methane appended biaryls were synthesized and tested for their anticancer activities against human cervical cancer cells, showing potential as non-toxic and effective treatments (V. Jamsheena et al., 2016).
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-4-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylmethylsulfonyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F18O4S2/c10-2(11,6(18,19)20)4(14,15)8(24,25)32(28,29)1-33(30,31)9(26,27)5(16,17)3(12,13)7(21,22)23/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONFSEOHZGSMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F18O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330472 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(nonafluorobutylsulfonyl)methane | |
CAS RN |
29214-37-7 | |
| Record name | NSC263693 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



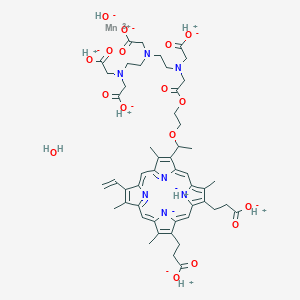
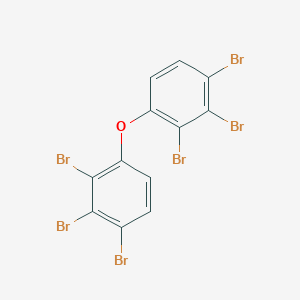
![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)
